molecular formula C12H13NO2 B12603343 (4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one CAS No. 917603-80-6

(4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one

Cat. No.: B12603343
CAS No.: 917603-80-6
M. Wt: 203.24 g/mol
InChI Key: LUCDZPYNHSYTSV-GFCCVEGCSA-N
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Description

(4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one typically involves the use of chiral auxiliaries and specific reaction conditions to ensure the desired stereochemistry. One common method is the Wittig reaction, which involves the reaction of a carbonyl compound with a phosphorus ylide to form an alkene . The reaction conditions often include the use of strong bases such as butyllithium or sodium hydride in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other stereoselective synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound’s chiral center allows it to interact selectively with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

Properties

CAS No.

917603-80-6

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H13NO2/c1-12(9-15-11(14)13-12)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14)/t12-/m1/s1

InChI Key

LUCDZPYNHSYTSV-GFCCVEGCSA-N

Isomeric SMILES

C[C@]1(COC(=O)N1)C=CC2=CC=CC=C2

Canonical SMILES

CC1(COC(=O)N1)C=CC2=CC=CC=C2

Origin of Product

United States

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